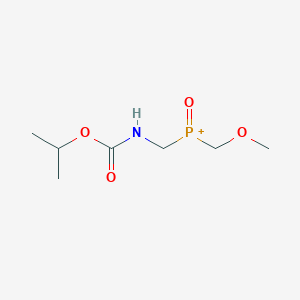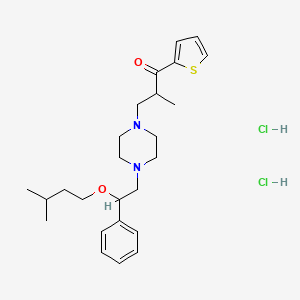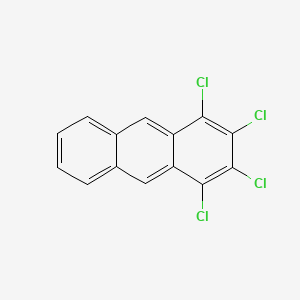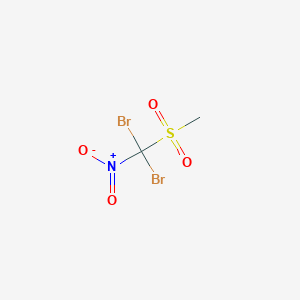
1H-Pyrazole, 1-phenyl-4-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 1-phenyl-4-(phenylazo)- is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under mild conditions. The reaction typically employs hydrazine derivatives and aldehydes or ketones as starting materials. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
1H-Pyrazole, 1-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The phenylazo group can participate in substitution reactions with nucleophiles, leading to the formation of substituted pyrazoles.
Common reagents and conditions used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 1-phenyl-4-(phenylazo)- has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the preparation of more complex heterocyclic systems.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
1H-Pyrazole, 1-phenyl-4-(phenylazo)- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole-4-carboxylic acid: This compound features a carboxylic acid group at position 4 instead of a phenylazo group.
4-Phenyl-1H-pyrazole: This compound lacks the phenylazo group at position 4, making it structurally simpler.
3,5-Disubstituted pyrazoles: These compounds have substituents at positions 3 and 5, offering different reactivity and properties .
The uniqueness of 1H-Pyrazole, 1-phenyl-4-(phenylazo)- lies in its phenylazo group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Número CAS |
25503-12-2 |
|---|---|
Fórmula molecular |
C15H12N4 |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
phenyl-(1-phenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C15H12N4/c1-3-7-13(8-4-1)17-18-14-11-16-19(12-14)15-9-5-2-6-10-15/h1-12H |
Clave InChI |
LEKTZHQRVQSLSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CN(N=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
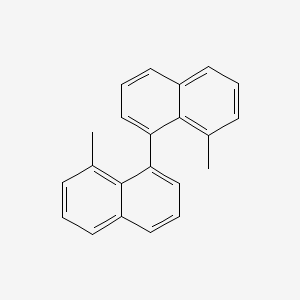


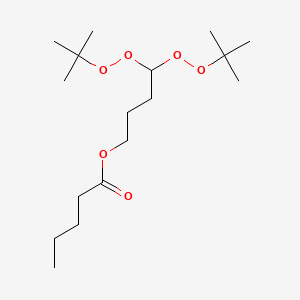
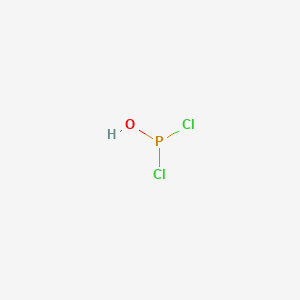
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
